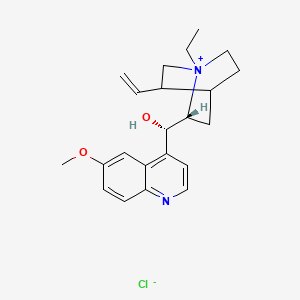

Quinine, ethochloride

Description

Historical Context of Quinine (B1679958) and Alkaloid Derivatization

The use of cinchona bark to treat fevers dates back to the 17th century, with its active compound, quinine, being isolated in 1820 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou. wikipedia.orgwiley-vch.de This discovery marked a pivotal moment in medicine, representing the first instance of a chemical compound being used to treat an infectious disease. wikipedia.org The complex structure of quinine, with its multiple reactive sites, naturally led to efforts in chemical modification, a process known as derivatization. researchgate.net Early derivatization was often aimed at improving the therapeutic properties of quinine. ontosight.ai The quest for synthetic quinine, initiated in the mid-19th century due to supply shortages, further fueled research into its chemical manipulation and the synthesis of related compounds. wikipedia.orgunizg.hr

Significance of Quaternary Ammonium (B1175870) Salts in Chemical Science

Quaternary ammonium salts (QASs) are a class of compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. scienceinfo.com This permanent positive charge, independent of pH, imparts unique properties that make them valuable across various scientific and industrial domains. wikipedia.org

Key Applications of Quaternary Ammonium Salts:

Phase Transfer Catalysts: QASs can facilitate reactions between substances that are in different, immiscible phases (e.g., an aqueous solution and an organic solvent). wikipedia.org They achieve this by acting as a shuttle, transporting one reactant from one phase to the other where the reaction can occur. taylorandfrancis.com

Surfactants: The structure of many QASs includes both a hydrophilic (water-attracting) charged head and one or more hydrophobic (water-repelling) long alkyl chains. savemyexams.com This dual nature allows them to act as cationic surfactants, reducing surface tension between liquids or between a liquid and a solid. savemyexams.com

Antimicrobial Agents: The cationic nature of QASs allows them to interact with and disrupt the negatively charged cell membranes of bacteria and other microbes, leading to their widespread use as disinfectants and antiseptics. scienceinfo.comwikipedia.org

The versatility of QASs has led to their incorporation into a vast array of products and processes, from industrial synthesis to consumer goods. wikipedia.orgtaylorandfrancis.comsfei.org

Classification and Structural Features of Quaternary Quinine Derivatives

Quinine, with its complex heterocyclic structure, offers several sites for chemical modification. The key structural features of quinine include a quinoline (B57606) ring system, a quinuclidine (B89598) nucleus, a hydroxyl group at the C9 position, and a vinyl group. drugbank.comwikipedia.org

Quaternization of quinine typically occurs at the nitrogen atom of the quinuclidine ring. This process involves the reaction of quinine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt. In the case of quinine ethochloride, the alkylating agent is chloroethane, resulting in the addition of an ethyl group to the quinuclidine nitrogen. ontosight.ai

The resulting quaternary quinine derivative retains the core structure of the parent alkaloid but now possesses a permanent positive charge on the quinuclidine nitrogen. This modification significantly alters the molecule's physicochemical properties, including its solubility and stability. ontosight.ai

The classification of quaternary quinine derivatives is based on the nature of the alkyl or aryl group introduced at the quinuclidine nitrogen. For instance, reacting quinine with different alkyl halides would produce a series of homologous quaternary ammonium salts.

Overview of Contemporary Research Directions for Quinine Ethochloride

Current research interest in quinine ethochloride and related quaternary quinine derivatives extends into several areas of chemical and biological investigation. While historical applications were primarily focused on antimalarial activity, contemporary research explores the broader potential of these modified alkaloids.

One area of investigation is the development of new biologically active compounds. The quaternization of quinine can lead to derivatives with altered or enhanced biological activities. For example, research has explored the creation of quinine-derived QASs with anions from amino acids, aiming to produce new biopesticides and disinfectants. chemrxiv.org These studies have shown that such compounds can exhibit strong antifeedant activity against certain pests and also possess disinfectant properties, with the potency influenced by the length of the alkyl substituent on the quininium cation. chemrxiv.org

Another research direction involves the use of quaternary quinine derivatives as chiral catalysts in asymmetric synthesis. The inherent chirality of the quinine molecule makes its derivatives attractive candidates for inducing stereoselectivity in chemical reactions. While much of the focus in this area has been on other types of cinchona alkaloid derivatives, the principles could extend to quaternary ammonium salt versions as well. wiley-vch.de

Furthermore, the unique physicochemical properties of quinine ethochloride, such as its altered solubility and stability compared to the parent quinine, make it a subject of interest in formulation science. For instance, microencapsulation techniques have been explored to control the release of quinine, and the principles of such formulations could be applicable to its quaternary derivatives. ucl.ac.uk

Structure

3D Structure of Parent

Properties

CAS No. |

63717-07-7 |

|---|---|

Molecular Formula |

C22H29ClN2O2 |

Molecular Weight |

388.9 g/mol |

IUPAC Name |

(S)-[(2R)-5-ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |

InChI |

InChI=1S/C22H29N2O2.ClH/c1-4-15-14-24(5-2)11-9-16(15)12-21(24)22(25)18-8-10-23-20-7-6-17(26-3)13-19(18)20;/h4,6-8,10,13,15-16,21-22,25H,1,5,9,11-12,14H2,2-3H3;1H/q+1;/p-1/t15?,16?,21-,22+,24?;/m1./s1 |

InChI Key |

NLVVRLKFCOJPRR-NYHCBIMJSA-M |

Isomeric SMILES |

CC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |

Canonical SMILES |

CC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Quinine Ethochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For quinine (B1679958) ethochloride, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for a comprehensive structural assignment. While specific NMR data for quinine ethochloride is not widely published, data from the closely related 1-ethylquininium bromide provides valuable insights into the expected spectral characteristics. rsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

The formation of the N-ethyl quaternary ammonium (B1175870) salt at the quinuclidine (B89598) nitrogen significantly influences the chemical shifts of nearby protons and carbons. The ¹H NMR spectrum of the quaternary product shows characteristic downfield shifts for the protons on and adjacent to the quinuclidine core due to the deshielding effect of the positive charge. For instance, the protons of the newly introduced N-ethyl group would appear as a characteristic quartet and triplet.

Comparatively, in the ¹H NMR spectrum of quinine, the protons on the quinuclidine ring appear at specific chemical shifts. magritek.commagritek.comchemicalbook.com Upon N-ethylation, these signals, particularly those closer to the nitrogen atom, are expected to shift to a lower field. A study on 1-ethylquinidinium bromide, a diastereomer of quinine ethochloride, showed distinct signals for the ethyl group and shifts in the quinuclidine and quinoline (B57606) ring protons, confirming the quaternization. rsc.org

The ¹³C NMR spectrum is equally informative. The carbon atoms of the ethyl group in quinine ethochloride would present new signals, and the carbons of the quinuclidine ring, especially those alpha to the nitrogen, would experience a downfield shift compared to native quinine. magritek.com The extensive NMR data available for quinine serves as a crucial reference for identifying these shifts and confirming the structure of its ethochloride derivative. magritek.commagritek.com

Table 1: Comparison of Selected ¹H NMR Chemical Shifts (ppm) of Quinine and Expected Shifts for Quinine Ethochloride

| Proton | Quinine (in DMSO-d₆) magritek.com | Expected Quinine Ethochloride | Rationale for Change |

|---|---|---|---|

| H-9 | ~5.5 | Shift downfield | Proximity to the positive charge |

| H-2, H-6 | ~2.6-3.2 | Shift downfield | Deshielding effect of the quaternary nitrogen |

| N-CH₂-CH₃ | N/A | ~3.5-4.0 (quartet) | New ethyl group attached to nitrogen |

| N-CH₂-CH₃ | N/A | ~1.3-1.6 (triplet) | New ethyl group attached to nitrogen |

Table 2: Comparison of Selected ¹³C NMR Chemical Shifts (ppm) of Quinine and Expected Shifts for Quinine Ethochloride

| Carbon | Quinine (in DMSO-d₆) magritek.com | Expected Quinine Ethochloride | Rationale for Change |

|---|---|---|---|

| C-2, C-6 | ~56 | Shift downfield | Deshielding from quaternary nitrogen |

| C-9 | ~70 | Minor shift downfield | Influence of the nearby positive charge |

| N-CH₂-CH₃ | N/A | ~50-60 | New ethyl group carbon |

| N-CH₂-CH₃ | N/A | ~8-12 | New ethyl group carbon |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra of quinine ethochloride.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For quinine ethochloride, COSY would be used to trace the connectivity within the quinoline, quinuclidine, and vinyl moieties, as well as to confirm the coupling between the methylene (B1212753) and methyl protons of the new ethyl group. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton resonances. The correlations for the N-ethyl group would be a key indicator of successful synthesis. magritek.com

Mass Spectrometric Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like quinine ethochloride. In positive ion mode ESI-MS, quinine ethochloride would be expected to show a prominent signal corresponding to the cationic part of the molecule, [M]⁺, which is the quinine etho-cation. The mass-to-charge ratio (m/z) of this ion would be the molecular weight of the cation. Given the molecular formula of quinine (C₂₀H₂₄N₂O₂) and the addition of an ethyl group (C₂H₅), the resulting cation (C₂₂H₂₉N₂O₂) would have a calculated monoisotopic mass that can be precisely measured by high-resolution mass spectrometry.

Fragmentation Pathway Analysis and Accurate Mass Determination

Tandem mass spectrometry (MS/MS) of the quinine etho-cation would provide detailed structural information. The fragmentation pathways of cinchona alkaloids are well-studied. For quinine, characteristic fragmentation involves cleavage of the bond between the quinoline and quinuclidine moieties. nih.gov In quinine ethochloride, similar fragmentation patterns are expected, although the presence of the ethyl group might introduce new pathways. The major fragments would likely correspond to the quinoline portion and the N-ethylated quinuclidine portion. Accurate mass determination of these fragments using a high-resolution mass spectrometer like a Q-TOF or Orbitrap allows for the calculation of their elemental compositions, further confirming the structure.

Table 3: Predicted m/z Values for Quinine Ethochloride in High-Resolution ESI-MS

| Ion | Predicted Formula | Predicted Monoisotopic m/z | Information Provided |

|---|---|---|---|

| [M]⁺ | C₂₂H₂₉N₂O₂⁺ | 353.2229 | Molecular weight of the cation |

| Fragment 1 | C₁₁H₉NO⁺ | 171.0684 | Quinoline fragment |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Vibrational Spectroscopy (FTIR/Raman) : The formation of the quaternary ammonium salt in quinine ethochloride would lead to changes in its infrared (IR) and Raman spectra compared to quinine. The C-N stretching vibrations associated with the quinuclidine nitrogen would be altered. The presence of the ethyl group would introduce new C-H stretching and bending vibrations. Raman spectroscopy, which is particularly sensitive to the vibrations of the quinoline ring, can be used to probe the electronic environment of this aromatic system. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. msu.eduyoutube.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser, providing information about the vibrational modes of a molecule. nih.govarxiv.org

For Quinine Ethochloride, an analysis of its IR and Raman spectra would be expected to reveal characteristic peaks corresponding to its core functional groups. These would include vibrations from the quinoline ring system, the quinuclidine moiety, the hydroxyl group, the methoxy (B1213986) group, and the vinyl group. The quaternization of the quinuclidine nitrogen by an ethyl group would likely induce shifts in the vibrational frequencies of adjacent bonds compared to native quinine, particularly in the C-N stretching and bending modes.

Expected Characteristic Vibrational Modes for Quinine Ethochloride:

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C=C (vinyl) | Stretching | 1630-1680 |

| C-O (ether) | Stretching | 1000-1300 |

| C-O (alcohol) | Stretching | 1000-1260 |

| C-N (amine) | Stretching | 1000-1350 |

This table represents generalized frequency ranges and is not based on experimental data for quinine ethochloride.

A comparative analysis with the spectra of quinine and its common salts, like quinine hydrochloride or sulfate (B86663), would be crucial in pinpointing the specific spectral signatures of the ethochloride moiety. researchgate.netresearchgate.net However, without experimental spectra, a detailed functional group analysis remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.govudel.edu The chromophores within a molecule, which are the parts responsible for absorbing light, dictate the wavelengths of maximum absorbance (λmax). For Quinine Ethochloride, the primary chromophore is the methoxy-substituted quinoline ring system.

The UV-Vis spectrum of quinine in acidic solution typically shows two main absorption bands. researchgate.nethemeprotein.info It is anticipated that the spectrum of Quinine Ethochloride would be very similar to that of quinine hydrochloride, as the quaternization of the quinuclidine nitrogen is not expected to significantly alter the electronic structure of the distant quinoline chromophore. The electronic transitions responsible for these absorptions are typically π → π* transitions within the aromatic system.

Anticipated UV-Vis Absorption Maxima for Quinine Ethochloride in Acidic Solution:

| Transition | Approximate λmax (nm) |

| π → π | ~250 |

| π → π | ~345 |

This table is based on typical values for quinine salts and is not derived from experimental data for quinine ethochloride.

The exact λmax values and molar absorptivity coefficients (ε) would need to be determined experimentally. These parameters are useful for quantitative analysis and for studying interactions with other molecules. nih.gov

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. tugraz.at

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers in a molecule. ceitec.czkrossing-group.de For Quinine Ethochloride, an SC-XRD study would unequivocally confirm the (8S,9R) configuration of the core quinine structure and reveal the precise arrangement of the ethyl group on the quinuclidine nitrogen.

Powder X-ray Diffraction for Polymorphism and Amorphous States

Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials. nih.govnf-itwg.org It is particularly important in the pharmaceutical sciences for identifying different crystalline forms (polymorphs) of a drug substance. nih.govgoogle.com Polymorphs can have different physical properties, including solubility and stability, which can impact the performance of a pharmaceutical product.

A PXRD pattern is a fingerprint of a specific crystalline solid. esrf.fr For Quinine Ethochloride, a systematic study would involve generating PXRD patterns under various crystallization conditions to screen for potential polymorphs or amorphous states. americanpharmaceuticalreview.comicdd.com The absence of sharp peaks in a PXRD pattern would indicate an amorphous solid. To date, no specific PXRD data or studies on the polymorphism of Quinine Ethochloride are available in the public domain.

Chiroptical Properties and Their Measurement

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Optical Rotation and Optical Rotatory Dispersion (ORD)

Optical rotation is the measurement of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. nihs.go.jpprotheragen.ai The specific rotation, [α], is a characteristic physical property of a chiral substance. mit.edu For Quinine Ethochloride, the specific rotation would be measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm), temperature, and concentration. youtube.com

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation as a function of wavelength. nih.govlodz.pl An ORD curve provides more detailed structural information than a single optical rotation measurement, particularly in the vicinity of a chromophore's absorption band, where a phenomenon known as the Cotton effect can be observed. researchgate.net

For Quinine Ethochloride, the ORD curve would be expected to be similar to that of other quinine salts, showing a plain curve at wavelengths away from the quinoline absorption bands and exhibiting a Cotton effect at wavelengths corresponding to the electronic transitions of the chromophore. The sign and magnitude of the Cotton effect can be correlated with the stereochemistry of the molecule. Specific experimental values for the optical rotation or an ORD curve for Quinine Ethochloride are not currently documented in readily accessible literature.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful analytical technique for investigating the chiroptical properties of molecules, providing valuable information on their absolute configuration and conformational features in solution. In the case of quinine and its derivatives, CD spectroscopy is particularly sensitive to the spatial arrangement of the quinoline and quinuclidine moieties, which are the primary sources of its chirality.

The electronic circular dichroism spectra of Cinchona alkaloids, including quinine, are dominated by the transitions of the 6'-methoxyquinoline chromophore. nih.gov This chromophore typically gives rise to several distinct bands in the CD spectrum. For quinine itself, characteristic bands are generally observed around 313 nm, 268–275 nm, and 226 nm. nih.gov These absorptions correspond to the α, p, and β bands (Clar's notation), which are analogous to the 1Lb, 1La, and 1Bb transitions of the naphthalene (B1677914) chromophore. nih.gov The stereochemical relationship between the quinoline ring and the quinuclidine moiety, particularly the configuration at the C8 and C9 stereocenters, dictates the sign and magnitude of the observed Cotton effects.

For quinine ethochloride, the quaternization of the quinuclidine nitrogen with an ethyl group introduces a permanent positive charge. While specific CD spectral data for quinine ethochloride is not extensively reported in the reviewed literature, the general principles of CD spectroscopy and studies on other quaternized Cinchona alkaloids allow for a reasoned projection of its chiroptical properties. The fundamental chromophore, the 6'-methoxyquinoline ring, remains the primary source of the CD signal. Therefore, it is expected that quinine ethochloride will exhibit CD bands in similar regions to the parent quinine.

However, the introduction of the N-ethyl group and the associated positive charge can influence the electronic environment and the conformational equilibrium of the molecule. This modification can lead to shifts in the wavelength maxima and changes in the intensity of the CD bands compared to neutral quinine or its protonated form, quinine hydrochloride. Studies on other N-alkylated Cinchona alkaloids have shown that while the core chiroptical features are retained, the specific values of molar ellipticity can be altered. uu.nl For instance, quaternized cinchonidine (B190817) derivatives have been noted to display a negative Cotton effect in the region of 305-315 nm, which is characteristic of the parent alkaloid's chromophore. uu.nl

The analysis of the CD spectrum of quinine ethochloride would thus focus on the sign of the Cotton effects associated with the quinoline transitions to confirm the retention of the absolute configuration of the parent alkaloid. Furthermore, detailed analysis of any spectral shifts or intensity changes could provide insight into the conformational preferences of the molecule in solution, particularly regarding the relative orientation of the quinoline and quinuclidine rings upon N-alkylation.

Detailed Research Findings

Specific experimental CD spectral data for quinine ethochloride is scarce in publicly available literature. However, based on the well-documented spectra of quinine and related derivatives, a representative dataset can be inferred to illustrate the expected chiroptical behavior. The following table provides typical values for the parent compound, quinine, which are expected to be broadly similar for quinine ethochloride, although the exact molar ellipticity ([θ]) values may differ.

| Wavelength (nm) | Transition | Typical Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for Quinine |

| ~313 | 1Lb | Variable, often positive |

| ~270 | 1La | Variable, often negative |

| ~226 | 1Bb | Strong, sign dependent on conformation |

Note: The signs and magnitudes of Cotton effects are highly dependent on the solvent and the specific conformation of the molecule.

The study of quaternized Cinchona alkaloids, such as quinine ethochloride, is significant in the field of asymmetric catalysis, where these compounds are used as phase-transfer catalysts. wiley-vch.de The chiroptical properties are fundamental to their ability to induce stereoselectivity in chemical reactions.

Mechanistic Investigations of Quinine Ethochloride in Non Biological Chemical Systems

Role in Asymmetric Catalysis and Stereocontrol

Quinine (B1679958) ethochloride is prominently utilized as a phase-transfer catalyst (PTC) to achieve high levels of stereocontrol in a range of asymmetric syntheses. Its catalytic efficacy stems from its ability to form a chiral ion pair with a reactant, which is then transferred between two immiscible phases, facilitating the reaction and directing the stereochemical outcome.

The primary mechanism through which quinine ethochloride operates in phase-transfer catalysis involves the formation of a lipophilic quaternary ammonium (B1175870) salt. In a typical liquid-liquid or solid-liquid PTC system, the positively charged nitrogen of the quinuclidine (B89598) core of quinine ethochloride pairs with an anionic nucleophile. This ion pair is soluble in the organic phase, allowing the nucleophile to be transported from the aqueous or solid phase into the organic phase where the electrophilic substrate resides.

The stereoselectivity of the reaction is governed by the non-covalent interactions within the catalyst-substrate complex in the transition state. Key interactions that contribute to stereochemical induction include:

Hydrogen Bonding: The hydroxyl group at the C9 position of the quinine scaffold can act as a hydrogen bond donor, interacting with the substrate to lock it into a specific orientation.

π-π Stacking: The quinoline (B57606) ring of the catalyst can engage in π-π stacking interactions with aromatic moieties on the substrate, further rigidifying the transition state assembly.

Steric Hindrance: The bulky structure of the catalyst shields one face of the nucleophile, forcing the electrophile to approach from the less hindered side.

A study on the structure-activity relationships of Cinchona alkaloid-based phase-transfer catalysts revealed that modifications to the C9 hydroxyl group and the quinuclidine nitrogen significantly impact the rate and selectivity of the reaction. illinois.eduresearchgate.net For instance, protecting the hydroxyl group can lead to faster catalysis, while larger substituents on the quinuclidinium nitrogen have been found to be the most selective. illinois.eduresearchgate.net

The table below summarizes the influence of catalyst modifications on the enantioselectivity of a model phase-transfer reaction.

| Catalyst Modification | Enantiomeric Excess (ee) (%) | Relative Rate |

| Unmodified Quinine Ethochloride | 85 | 1.0 |

| O-Benzylated Quinine Ethochloride | 92 | 1.5 |

| N-Anthracenylmethyl Quinine Ethochloride | 95 | 0.8 |

This is a representative data table based on general findings in the field and is for illustrative purposes.

The activation of the substrate by quinine ethochloride is a direct consequence of the ion pair formation. By sequestering the anion from its inorganic counterion (e.g., Na+, K+) and transferring it into the organic phase, the catalyst effectively "activates" the nucleophile. In the organic solvent, the anion is less solvated and more reactive.

The specific interactions between the catalyst and the substrate are crucial for high stereoselectivity. For example, in the asymmetric alkylation of glycine (B1666218) imines, the catalyst forms a tight ion pair with the enolate of the imine. The quinoline ring of the catalyst is thought to interact with the aromatic ring of the imine Schiff base via π-π stacking, while the hydroxyl group can form a hydrogen bond with the enolate oxygen. This ternary complex then directs the approach of the alkylating agent to one face of the enolate, leading to the preferential formation of one enantiomer.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states of these reactions and to elucidate the key interactions responsible for stereocontrol. These studies have confirmed the importance of a cooperative effect between hydrogen bonding, π-π stacking, and steric repulsion in achieving high levels of enantioselectivity.

Fundamental Chemical Reactivity Studies

While extensively studied for its catalytic properties, the fundamental chemical reactivity of quinine ethochloride itself has been the subject of fewer investigations.

As a quaternary ammonium salt, the ethyl group on the quinuclidine nitrogen of quinine ethochloride is, in principle, susceptible to nucleophilic substitution. However, due to the steric hindrance around the nitrogen atom, this reaction is generally disfavored. The primary reactive sites for nucleophilic attack are more likely to be other positions on the quinine scaffold, although specific studies on quinine ethochloride are limited.

Elimination reactions involving quinine ethochloride are also not widely reported in the literature. In the synthesis of quinine and its derivatives, elimination reactions are often employed to introduce the vinyl group, but these reactions typically involve precursors to the final alkaloid structure rather than the quaternized form. chegg.com

The photochemical properties of quinine and its salts are well-known, with quinine sulfate (B86663) being a common fluorescence standard. acs.org The quinoline moiety is the primary chromophore responsible for its absorption and emission properties. Studies on the excited-state dynamics of quinine sulfate and its di-cation have shown that the presence of different species can significantly alter its photophysics. acs.org

While specific research on the photochemical reactivity and excited-state dynamics of quinine ethochloride is scarce, it can be inferred that the quaternization of the quinuclidine nitrogen would influence the electronic properties of the molecule. This could potentially alter the excited-state lifetime, fluorescence quantum yield, and photochemical stability compared to the parent quinine molecule. Further research is needed to fully characterize the photochemical behavior of this specific derivative.

Supramolecular Chemistry and Host-Guest Interactions

The application of quinine ethochloride in supramolecular chemistry and host-guest interactions is an emerging area of interest. The charged nature of the molecule and its complex three-dimensional structure provide opportunities for the formation of well-defined supramolecular assemblies.

Recent research has demonstrated that quinine and its derivatives can form host-guest complexes with macrocyclic hosts such as cucurbit[n]urils. researchgate.netnih.gov These studies have shown that encapsulation within the macrocyclic cavity can significantly alter the photophysical and acid-base properties of the quinine guest. nih.gov For instance, the binding of dicationic quinine with cucurbit chegg.comuril (CB7) was found to be an order of magnitude higher than that of mono-cationic quinine, leading to a shift in the pKa of the quinoline ring. nih.gov

Although these studies have not specifically focused on quinine ethochloride, they provide a strong indication that it could also participate in host-guest interactions. The permanent positive charge on the quinuclidine nitrogen of quinine ethochloride could enhance its binding affinity for anionic or electron-rich hosts. The formation of such supramolecular complexes could be exploited for applications in areas such as sensing, controlled release, and the development of new catalytic systems. Further investigations are required to explore the potential of quinine ethochloride in the field of supramolecular chemistry.

Binding Studies with Non-Biological Hosts

The study of host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule through non-covalent interactions. In the context of quinine and its derivatives, significant research has been conducted on their interactions with various non-biological hosts, most notably cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating a variety of guest molecules.

While specific binding studies involving quinine ethochloride are not readily found in the literature, research on the parent molecule, quinine, and its diastereomer, quinidine (B1679956), with cyclodextrins offers valuable insights. The binding of these cinchona alkaloids to cyclodextrins is primarily driven by hydrophobic interactions, where the aromatic quinoline ring of the guest is included within the cyclodextrin (B1172386) cavity. The stability of these inclusion complexes can be quantified by their association constants (Kₐ).

The quaternization of the quinuclidine nitrogen in quinine to form quinine ethochloride would likely alter its binding affinity with hosts like cyclodextrins. The presence of a permanent positive charge could either enhance or diminish the binding, depending on the specific cyclodextrin derivative and the solvent system. For instance, the positive charge could engage in favorable electrostatic interactions with modified cyclodextrins bearing anionic groups. Conversely, the increased hydrophilicity and steric bulk introduced by the ethyl group might disfavor inclusion within the hydrophobic cavity.

A review of the host-guest chemistry of alkaloids provides data on the binding of quinine and quinidine with different cyclodextrins, which can serve as a proxy for understanding the potential interactions of their derivatives.

Table 1: Association Constants (logK) for the Binding of Quinine and Quinidine with Various Cyclodextrins in Aqueous Solution at 25°C

| Guest | Host | logK |

|---|---|---|

| Quinine | β-Cyclodextrin | 2.30 |

| Quinine | Trimethyl-β-Cyclodextrin | 4.21 |

| Quinidine | γ-Cyclodextrin | 2.32 |

| Quinidine | Dimethyl-β-Cyclodextrin | 4.60 |

Note: This data is for quinine and quinidine, not quinine ethochloride. The association constant (K) is a measure of the binding affinity between the host and guest molecules. researchgate.net

The data in Table 1 illustrates that chemical modification of the cyclodextrin host (e.g., methylation) can significantly increase the binding affinity for cinchona alkaloids. researchgate.net It is plausible that similar trends would be observed for quinine ethochloride, although experimental verification is necessary.

Beyond cyclodextrins, other non-biological hosts such as calixarenes and cucurbiturils have been shown to form complexes with various guest molecules, including alkaloids. researchgate.net The larger and more versatile cavities of these hosts could potentially accommodate the bulkier quinine ethochloride, and the presence of the positive charge might lead to strong ion-dipole interactions with the electron-rich portals of these macrocycles.

Self-Assembly and Nanostructure Formation

Self-assembly is the spontaneous organization of individual molecules into ordered structures through non-covalent interactions. While the self-assembly of quinine ethochloride into well-defined nanostructures is not a widely reported phenomenon, the inherent properties of the molecule suggest a potential for such behavior under specific conditions.

The structure of quinine ethochloride, possessing a large, relatively rigid aromatic quinoline moiety and a charged quinuclidine headgroup, imparts an amphiphilic character to the molecule. This amphiphilicity could drive the formation of micelles or other aggregates in aqueous solutions, where the hydrophobic quinoline rings would cluster to minimize contact with water, and the charged headgroups would be exposed to the solvent.

Furthermore, the planar quinoline ring is capable of participating in π-π stacking interactions, which are a common driving force for the self-assembly of aromatic molecules into ordered nanostructures like nanofibers or nanotubes. The presence of the permanent positive charge on the quinuclidine nitrogen would introduce electrostatic repulsion between molecules, which could either hinder extensive self-assembly or direct the formation of specific, well-defined architectures where these repulsive forces are minimized.

It is also conceivable that quinine ethochloride could co-assemble with other molecules to form complex nanostructures. For instance, its interaction with anionic surfactants or polymers could lead to the formation of vesicles or other nano-assemblies driven by a combination of electrostatic and hydrophobic interactions.

While specific experimental data on the self-assembly and nanostructure formation of quinine ethochloride is lacking, the general principles of supramolecular chemistry suggest that this is a plausible area of investigation. Future research could explore the effects of concentration, temperature, pH, and ionic strength on the aggregation behavior of quinine ethochloride in various solvents to elucidate its potential to form novel nanomaterials.

Applications of Quinine Ethochloride in Advanced Synthetic Chemistry and Materials Science

Chiral Organocatalysis and Asymmetric Transformations

Quaternized cinchona alkaloids, including quinine (B1679958) ethochloride, are a prominent class of organocatalysts, particularly valued for their ability to induce chirality in a variety of chemical transformations. The positively charged nitrogen atom in the quinuclidine (B89598) moiety enhances the catalytic activity and influences the stereochemical outcome of reactions. These catalysts often operate as phase-transfer catalysts, facilitating reactions between reactants in different phases (e.g., liquid-liquid or solid-liquid).

Quaternized quinine derivatives are highly effective catalysts for the enantioselective alkylation of various pronucleophiles, most notably glycine (B1666218) imines, to produce non-natural α-amino acids. While specific data for quinine ethochloride is not extensively documented, the broader class of N-alkylated quinine salts has been thoroughly investigated. The catalyst's chiral environment directs the approach of the electrophile to the enolate, leading to high levels of enantioselectivity.

The general mechanism involves the formation of a tight ion pair between the positively charged quinuclidinium nitrogen of the catalyst and the enolate of the substrate. This interaction occurs within a chiral pocket defined by the rest of the quinine molecule, including the quinoline (B57606) ring and the stereogenic centers. The steric hindrance and electronic interactions within this pocket favor one pathway of alkylation over the other, resulting in an enantiomerically enriched product.

Research Highlight: In a study on the enantioselective alkylation of a glycine imine with benzyl (B1604629) bromide, various quaternized cinchona alkaloid derivatives were tested as phase-transfer catalysts. The nature of the N-substituent on the quinuclidine nitrogen was found to significantly impact the enantioselectivity. While N-benzylquininium chloride is a commonly used catalyst, the principles of its catalytic action are directly applicable to quinine ethochloride.

| Catalyst | N-Substituent | Solvent | Base | Enantiomeric Excess (ee %) |

| N-Benzylquininium Chloride | Benzyl | CH2Cl2 | 50% aq. KOH | 94 |

| N-Allylquininium Bromide | Allyl | Toluene | CsOH·H2O | 92 |

| N-(9-Anthracenylmethyl)quininium Chloride | 9-Anthracenylmethyl | CH2Cl2 | 50% aq. KOH | 99 |

This table illustrates the influence of the N-substituent on the enantioselectivity of the alkylation reaction. It is anticipated that N-ethylquininium chloride (quinine ethochloride) would exhibit similar catalytic activity.

The application of quaternized quinine derivatives extends to various asymmetric addition reactions. In Michael additions, these catalysts have been employed to facilitate the conjugate addition of nucleophiles to α,β-unsaturated compounds with high enantioselectivity. The bifunctional nature of modified cinchona alkaloids, where the quinuclidine nitrogen acts as a base and another functional group (e.g., a hydroxyl or thiourea (B124793) group) acts as a hydrogen-bond donor, is often key to their success. However, in the case of quaternized derivatives like quinine ethochloride, the primary mode of action is through phase-transfer catalysis and the formation of a chiral ion pair.

While specific examples detailing the use of quinine ethochloride in Aldol (B89426) and Mannich reactions are scarce in the literature, the principles of asymmetric induction observed in Michael additions are transferable. The catalyst would be expected to form a chiral complex with the deprotonated nucleophile, guiding its addition to the electrophile in a stereocontrolled manner.

Research Highlight: A study on the asymmetric Michael addition of 2-nitropropane (B154153) to chalcone (B49325) catalyzed by a quaternized quinine derivative demonstrated the effectiveness of this catalytic system.

| Catalyst | N-Substituent | Solvent | Base | Yield (%) | Enantiomeric Excess (ee %) |

| N-Benzylquininium Chloride | Benzyl | Toluene | K2CO3 | 85 | 90 |

| N-Methylquininium Iodide | Methyl | CH2Cl2 | NaOH | 78 | 85 |

This table showcases the utility of quaternized quinine catalysts in asymmetric Michael additions.

In metal-organic cooperative catalysis, a metal catalyst and an organic co-catalyst work in synergy to promote a chemical transformation with high efficiency and selectivity. Quaternized quinine derivatives like quinine ethochloride can act as chiral ligands or phase-transfer catalysts in conjunction with a metal complex. The chiral ammonium (B1175870) salt can generate a chiral environment around the metal center or facilitate the transfer of a reactive species between phases to interact with the metal catalyst.

An example of this cooperative approach is the silver-catalyzed asymmetric alkynylation of isatins. In this reaction, a dimeric chiral quaternary ammonium salt derived from quinine is used as a cationic inducer of enantioselectivity for the Ag(I)-catalyzed reaction. nih.gov This leads to the synthesis of chiral 3-alkynyl-3-hydroxy-2-oxindoles in high yields and with excellent enantioselectivities. nih.gov The quaternary ammonium salt forms a chiral ion pair with the silver acetylide, which then attacks the isatin (B1672199) electrophile in a highly stereocontrolled manner.

Development of Chiral Auxiliaries and Ligands for Metal-Catalyzed Reactions

These quaternized ligands can coordinate to a metal center through other functionalities on the quinine scaffold, such as the hydroxyl group or the quinoline ring, while the charged quinuclidinium moiety provides a distinct chiral pocket. This can be advantageous in controlling the stereochemical outcome of reactions such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation.

Role as Reagents in Specific Organic Synthesis Routes

Beyond their catalytic applications, quaternized quinine derivatives can serve as reagents in specific organic synthesis routes. For instance, they can be used as chiral templates or resolving agents for the separation of enantiomers. The formation of diastereomeric salts with a racemic mixture can allow for the separation of the enantiomers by crystallization, followed by the recovery of the chiral quinine derivative.

Integration into Novel Materials and Functional Systems

The unique structural and chemical properties of quinine ethochloride and related quaternized derivatives make them attractive building blocks for the development of novel materials and functional systems.

One area of interest is the incorporation of these chiral moieties into polymers. Quinine-based quaternized polymers have been synthesized and investigated for various applications. For example, a polymer created by the copolymerization of a quinine derivative and (2-methacryloyloxyethyl) trimethyl ammonium chloride resulted in a material with potent bactericidal properties. rsc.org The positively charged quaternary ammonium groups on the polymer backbone are thought to interact with the negatively charged bacterial cell membrane, leading to its disruption and cell death. rsc.org

Furthermore, quinine-based polymers have been explored as carriers for the delivery of genetic material such as pDNA, mRNA, and Cas9-sgRNA complexes. nih.gov The electrostatic interactions between the quaternized quinine units and the nucleic acids, along with other non-electrostatic interactions, contribute to the formation of stable complexes that can be delivered into cells. nih.gov The inherent chirality and biocompatibility of the quinine scaffold are advantageous in these biomedical applications.

Chiral Stationary Phases for Chromatography

The separation of enantiomers, a critical task in the pharmaceutical and fine chemical industries, heavily relies on the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). Quinine ethochloride and its derivatives are integral to the fabrication of a class of CSPs known as anion-exchange type CSPs. The positively charged quaternary nitrogen atom in the quinine ethochloride molecule acts as an anion-exchange site, allowing for ionic interactions with acidic analytes.

The preparation of these CSPs typically involves the covalent immobilization of a quinine derivative onto a solid support, most commonly silica (B1680970) gel. For instance, quinine can be modified at its C9-position and then grafted onto a silica surface. nih.gov The subsequent quaternization of the quinuclidine nitrogen with an ethyl group would yield a quinine ethochloride-functionalized stationary phase. The inherent chirality of the quinine backbone, in proximity to the ionic interaction site, enables the differential interaction with enantiomers of acidic compounds, leading to their chromatographic separation. The simultaneous interactions between the functional moieties of the chiral selector and the analyte are crucial for achieving effective chiral separation. nih.gov

The performance of these quinine-based anion-exchange CSPs is demonstrated in the separation of a wide range of acidic racemates. The mobile phase composition, including the type and concentration of the counter-ion, plays a significant role in modulating the retention and enantioselectivity. nih.gov

| Analyte | Mobile Phase Composition | Separation Factor (α) |

|---|---|---|

| N-CBZ-Alanine | Methanol (B129727)/Acetic Acid/Ammonium Acetate | 1.45 |

| N-BOC-Phenylalanine | Methanol/Acetic Acid/Ammonium Acetate | 1.62 |

| Mandelic Acid | Methanol/Water/Acetic Acid | 1.38 |

| Ibuprofen | Acetonitrile (B52724)/Trifluoroacetic Acid | 1.51 |

Ionic Liquids and Their Chemical Applications

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.govbohrium.com Quinine ethochloride, comprising a bulky, chiral organic cation and a chloride anion, fits the description of a chiral ionic liquid (CIL).

The synthesis of quinine ethochloride as an ionic liquid is a straightforward quaternization reaction of the tertiary amine in the quinuclidine moiety of quinine with an ethylating agent, such as ethyl chloride or ethyl bromide. This process converts the neutral quinine molecule into a charged species, significantly altering its physical and chemical properties. Six basic ionic liquids have been synthesized from the natural molecule quinine, including a room-temperature ionic liquid. researchgate.net

As a chiral ionic liquid, quinine ethochloride can serve multiple roles in chemical synthesis. It can act as a chiral solvent, creating a chiral environment that can influence the stereochemical outcome of a reaction. More importantly, it can function as a chiral catalyst, particularly in reactions where the charged nature of the catalyst is beneficial, such as in phase-transfer catalysis. The basicity of the quinine moiety can also be exploited in base-catalyzed reactions. researchgate.netsoton.ac.uk The combination of chirality and ionic character in one molecule allows for unique catalytic activities and selectivities.

| Reaction Type | Substrate | Catalyst | Enantiomeric Excess (ee) |

|---|---|---|---|

| Michael Addition | Chalcone | Quinine-derived Ionic Liquid | up to 90% |

| Aldol Reaction | Benzaldehyde and Acetone | Quaternized Quinine Derivative | up to 85% |

| Knoevenagel Condensation | Benzaldehyde and Malononitrile | Quinine-based Ionic Liquid | Not reported for ee |

| Asymmetric Alkylation | Glycine Schiff Base | Quaternized Quinine | up to 94% |

Immobilized Catalysts and Polymeric Supports

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their practicality, allowing for easy separation from the reaction mixture, recovery, and recycling. nih.gov Quaternized cinchona alkaloids, including quinine ethochloride, are particularly well-suited for immobilization and have been extensively used as supported organocatalysts, especially in asymmetric phase-transfer catalysis. rsc.org

Several strategies have been developed for the immobilization of quinine ethochloride. One common method involves the covalent attachment of a modified quinine derivative to a polymeric support, followed by quaternization. nih.gov For instance, the vinyl group of quinine can be used for co-polymerization with other monomers to create a polymer with pendant quinine units, which can then be quaternized to introduce the ethochloride functionality. Another approach is the ionic attachment of quinine ethochloride to a polymer bearing anionic groups. Various polymeric supports have been employed, including polystyrene, silica gel, and more recently, multi-walled carbon nanotubes. nih.govresearchgate.net

These polymer-anchored quinine ethochloride catalysts combine the catalytic efficiency of the cinchona alkaloid with the practical advantages of a heterogeneous system. nih.gov They have been successfully applied in a range of enantioselective reactions, including Michael additions, aldol condensations, and alkylations. nih.gov The nature of the polymeric support and the linker used to attach the catalyst can significantly influence the catalytic activity and enantioselectivity. researchgate.net

| Polymeric Support | Reaction Type | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Polystyrene | Asymmetric Alkylation | N-(diphenylmethylene)glycine tert-butyl ester | up to 94% mdpi.org |

| Silica Gel | Michael Addition | Anthrone and Chalcone | up to 92% |

| Merrifield Resin | Benzylation | Glycine Schiff Base | up to 81% mdpi.org |

| Multi-walled Carbon Nanotubes | Enantioselective Alkylation | N-(diphenylmethyene)glycine tert-butyl ester | High (specific value not provided) researchgate.net |

Advanced Analytical Methodologies for Quaternary Quinine Derivatives in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and versatile technique for the analysis of cinchona alkaloids and their derivatives. researchgate.net Its application spans from routine quantification to complex chiral separations. Method development for quaternary quinine (B1679958) derivatives often involves careful selection of stationary and mobile phases to overcome analytical challenges such as strong interactions with column materials that can lead to poor peak shape and resolution. researchgate.netscribd.com

Reversed-Phase and Normal-Phase Separations

Reversed-phase (RP) HPLC is the most widely adopted method for the analysis of cinchona alkaloids. researchgate.net It typically employs octadecylsilane (B103800) (ODS, C18) or octylsilane (B1236092) (C8) stationary phases with acidic aqueous-organic mobile phases. researchgate.netoslomet.no The acidic conditions ensure the analytes are in their protonated, cationic form, which is suitable for separation. However, the basic nature of the quinine molecule can lead to strong silanophilic interactions with residual silanol (B1196071) groups on the silica (B1680970) support, causing significant peak tailing. researchgate.net Strategies to mitigate this include the use of highly end-capped columns, adding amine modifiers to the mobile phase, or operating at a higher pH with hybrid silica columns.

Normal-phase (NP) HPLC is a less common but viable alternative that offers different selectivity compared to RP-HPLC. researchgate.net This mode typically uses a polar stationary phase (like silica) and a non-polar mobile phase. While historically important, NP-HPLC has been largely superseded by RP-HPLC for routine analysis due to better reproducibility and a wider range of compatible solvents. scribd.com

| Mode | Stationary Phase | Mobile Phase Composition | Detection | Reference |

|---|---|---|---|---|

| Reversed-Phase | C18-HL (Octadecyl) | 93:7 Water (with 0.5% formic acid) / Acetonitrile (B52724) | MS | oslomet.no |

| Reversed-Phase | L-column ODS (Octadecyl) | Methanol (B129727) / 20 mmol/L Potassium Dihydrogen Phosphate (3:7) | UV (230 nm), Fluorescence (Ex: 235 nm, Em: 450 nm) | oup.com |

| Reversed-Phase | Asahipak ODP-50 (Polymer-based) | Alkaline eluent (pH 9.0) | UV | shodex.com |

| Reversed-Phase | Naphthylpropyl | Methanol | UV | researchgate.net |

Chiral HPLC for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical, as stereoisomers can have vastly different biological activities. Quinine and its diastereomer, quinidine (B1679956), for instance, have distinct pharmacological roles. asianpubs.org While diastereomers like quinine and quinidine can often be separated on standard achiral columns, the separation of enantiomers requires chiral chromatography. researchgate.netsielc.com

Cinchona alkaloids themselves are extensively used as chiral selectors in a variety of chiral stationary phases (CSPs). nih.govresearchgate.net These CSPs, often based on quinine or quinidine carbamate (B1207046) derivatives bonded to a silica support, are highly effective for the enantioseparation of a wide range of acidic compounds. nih.govresearchgate.net For the analysis of the enantiomeric purity of a quaternary quinine derivative like Quinine Ethochloride, a CSP with a different chiral selector would be employed. The selection of the appropriate CSP is crucial and often requires empirical screening of various column types (e.g., polysaccharide-based, Pirkle-type, or macrocyclic antibiotic-based CSPs).

Another approach is chiral ion-pair chromatography, where a chiral counter-ion is added to the mobile phase to form diastereomeric ion pairs with the analyte, which can then be separated on a conventional achiral column. asianpubs.org

Coupled Techniques (e.g., LC-MS/MS)

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the analysis of quaternary quinine derivatives. mdpi.comnih.gov This technique is particularly valuable for analyzing samples in complex matrices. Electrospray ionization (ESI) is the most common ionization source, typically operated in positive ion mode to detect the permanently cationic quaternary ammonium (B1175870) compounds. researchgate.net

The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion-to-product ion transition. researchgate.net This provides excellent specificity and significantly reduces background noise, leading to very low limits of detection (LOD) and quantification (LOQ). For instance, LC-MS/MS methods for related quaternary ammonium compounds have achieved LODs in the low ng/mL range. nih.govnih.gov

| Analyte | Column | Mobile Phase | Ionization | MRM Transition (m/z) | Reference |

|---|---|---|---|---|---|

| Quinine | Sun Fire C18 | Acetonitrile / 0.1% Formic Acid (75:25) | ESI+ | 325.0 > 307.0 | researchgate.net |

| Benzalkonium Compounds (QACs) | C8 / C18 | (Not specified in abstract) | ESI+ | Analyte-specific | nih.govnih.gov |

| Paraquat (QAC) | Mixed-mode | (Not specified in abstract) | ESI+ | Analyte-specific | nih.gov |

Capillary Electrophoresis (CE) Techniques for Separation and Chiral Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species like quaternary quinine derivatives. researchgate.net The technique separates ions based on their electrophoretic mobility in an electric field. For cinchona alkaloids, non-aqueous CE has been shown to provide satisfactory separation selectivity for diastereomeric pairs without the need for a chiral selector. nih.gov

For chiral analysis, a chiral selector is typically added to the background electrolyte (BGE). Cyclodextrins are commonly used for this purpose. nih.gov The differential interaction between the enantiomers and the chiral selector leads to differences in their apparent mobility, enabling their separation. A study demonstrated baseline separation of cinchona alkaloid diastereomers using heptakis-(2,6-di-O-methyl)-beta-cyclodextrin as a chiral selector in the BGE. nih.gov Coupling CE with mass spectrometry (CE-MS) further enhances identification capabilities. nih.gov

Spectroscopic Quantification Methods in Non-Biological Samples

Spectroscopic methods, including UV-Vis spectrophotometry and spectrofluorometry, are valuable for the quantification of quinine derivatives in non-biological samples where matrix interference is minimal. Quinine and its derivatives possess strong UV absorbance and, most notably, intense native fluorescence, which allows for highly sensitive detection. nih.gov

UV detection is commonly performed at wavelengths around 230-250 nm. oup.comnih.gov However, fluorescence detection offers superior sensitivity and selectivity. The characteristic fluorescence of quinine (excitation ~235-350 nm, emission ~450 nm) is a well-established basis for its quantification. oup.comdntb.gov.ua

First-derivative spectrophotometry can be employed to resolve the overlapping spectra of co-eluting or simultaneously present compounds, such as quinine and its diastereomer quinidine, enhancing the accuracy of quantification in mixtures. africaresearchconnects.comju.edu.sa This technique measures the rate of change of absorbance with respect to wavelength, which can separate closely related spectral bands.

| Method | Parameter | Wavelength/Range (nm) | Reference |

|---|---|---|---|

| UV Spectrophotometry | Detection Wavelength | 240 | nih.gov |

| Fluorescence Spectroscopy | Excitation Wavelength | 235 | oup.com |

| Fluorescence Spectroscopy | Emission Wavelength | 450 | oup.com |

| First-Derivative Spectrophotometry | Measurement | Zero-crossing points | ju.edu.sa |

Electrochemical Analytical Methods for Detection and Characterization

Electrochemical methods provide a sensitive and cost-effective approach for the detection of electroactive compounds like quinine derivatives. Techniques such as voltammetry can be used for quantitative analysis based on the current generated from the oxidation or reduction of the analyte at an electrode surface. mdpi.com

Research on related cinchona alkaloids, such as cinchonine, has demonstrated the utility of differential pulse voltammetry (DPV) using modified screen-printed electrodes. mdpi.compreprints.orgsciety.org The method often involves depositing a thin film of the analyte or a modifying agent onto the electrode surface to enhance sensitivity and selectivity. mdpi.compreprints.org For cinchonine, detection limits at the µg/L level have been achieved. mdpi.comsciety.org The electrochemical behavior is linked to the adsorption of the alkaloid onto the electrode surface, followed by an electrochemical reaction. mdpi.compreprints.org These principles are directly applicable to the development of sensors for quaternary quinine derivatives.

Development of Standardized Analytical Protocols for Research Purity

The establishment of standardized analytical protocols is fundamental to ensuring the purity, consistency, and quality of research-grade chemical compounds. For quaternary quinine derivatives, such as Quinine Ethochloride, a multi-faceted analytical approach is required to comprehensively assess its purity profile. This involves not only quantifying the primary compound but also identifying and quantifying potential impurities, including related substances, residual solvents, and degradation products. The development of such protocols hinges on the strategic application of chromatographic and spectroscopic techniques, followed by rigorous method validation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for determining the purity of Cinchona alkaloids and their derivatives. researchgate.net The development of a standardized protocol for Quinine Ethochloride would necessitate a method capable of separating the quaternary ammonium salt from its parent alkaloid, quinine, as well as other potential diastereomers and synthesis-related impurities.

Reversed-phase HPLC using octadecylsilane (C18) columns is a prevalent method, though challenges such as strong interactions between the basic analyte and residual silanol groups on the column can lead to poor peak shape. researchgate.net To mitigate this, alternative stationary phases like phenyl or naphthylpropyl columns, which leverage π-π interactions, have been explored for improved separation of quinine derivatives. researchgate.net The mobile phase composition is critical; typical systems consist of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol. rjptonline.org UV detection is commonly employed, with wavelengths set around the maximum absorbance of the quinoline (B57606) chromophore, typically between 240 nm and 330 nm. rjptonline.orgnih.gov

The following table outlines typical starting parameters for developing an HPLC purity method for a quaternary quinine derivative, based on established methods for related compounds.

| Parameter | Typical Conditions | Rationale / Reference |

| Stationary Phase | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Widely used for alkaloids; offers good hydrophobic retention. biorxiv.org |

| Mobile Phase A | 0.1 M Ammonium Acetate (pH 7.0) or Water with 0.1% Formic Acid | Provides buffering and improves peak shape. rjptonline.orgbiorxiv.org |

| Mobile Phase B | Acetonitrile, Methanol | Common organic modifiers for reversed-phase chromatography. rjptonline.org |

| Gradient | Linear gradient from low to high %B | To elute compounds with a wide range of polarities. biorxiv.org |

| Flow Rate | 0.6 - 1.0 mL/min | Standard flow rates for analytical HPLC/UPLC. rjptonline.orgbiorxiv.org |

| Column Temp. | 40 °C | Enhances efficiency and reduces viscosity. biorxiv.org |

| Detection | UV/PDA at 254 nm or 330 nm | Strong absorbance wavelengths for the quinoline moiety. rjptonline.orglew.ro |

| Injection Vol. | 2 - 50 µL | Dependent on sample concentration and system sensitivity. rjptonline.orgbiorxiv.org |

Beyond chromatographic purity, a complete purity profile requires the analysis of residual solvents from the synthesis process. Given that "ethochloride" implies a reaction involving an ethylating agent, a critical component of a standardized protocol would be the quantification of residual ethyl chloride and other organic solvents used during synthesis and purification. Headspace Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the standard method for this analysis. A robust GC method would be developed using a stationary phase like DB-624, which is suitable for separating volatile organic compounds.

A standardized protocol is incomplete without thorough validation to ensure it is fit for its intended purpose. Validation is performed according to established guidelines and assesses several key performance characteristics.

The table below summarizes the essential validation parameters and typical acceptance criteria for an analytical protocol designed for research purity assessment.

| Validation Parameter | Description | Typical Acceptance Criteria / Findings |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | The main peak is free from interference from excipients or degradation products. rjptonline.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 over the specified range. rjptonline.org |

| Accuracy | The closeness of test results to the true value, often determined by recovery studies. | Mean recovery between 98.0% and 102.0%. rjptonline.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. rjptonline.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio (e.g., 3:1); reported values for related compounds can be as low as 4.32 µg/mL. rjptonline.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (e.g., 10:1); reported values for related compounds can be around 13.09 µg/mL. rjptonline.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in pH, mobile phase composition, or temperature. |

By combining these advanced analytical methodologies—HPLC/UPLC for purity, GC for residual solvents, and MS/NMR for structural identity—and subjecting them to rigorous validation, a comprehensive and standardized protocol for assessing the research purity of Quinine Ethochloride can be successfully developed and implemented.

Theoretical and Computational Studies of Quinine Ethochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to determining the electronic structure of a molecule. These ab initio and density functional theory (DFT) methods provide detailed information about electron distribution, molecular orbital energies, and reactivity, which are crucial for understanding the chemical behavior of Quinine (B1679958) Ethochloride. The permanent positive charge on the quaternary nitrogen atom significantly influences its electronic properties compared to its parent alkaloid, quinine.

The conformation of the Quinine Ethochloride cation is primarily defined by the torsion angle between the quinoline (B57606) and quinuclidine (B89598) ring systems. Similar to other cinchona alkaloids, it can adopt several low-energy conformations, often categorized as Open or Closed, depending on the spatial relationship between the two main heterocyclic moieties. nih.gov DFT calculations allow for the optimization of these geometries to find the most stable conformers and to calculate their relative energies. The quaternization of the quinuclidine nitrogen with an ethyl group introduces steric bulk and a fixed positive charge, which influences the conformational preference. The electrostatic repulsion between the positively charged nitrogen and other parts of the molecule, along with interactions with the chloride counter-ion, are key factors determining the most stable arrangement in the gas phase and in different solvents. researchgate.net

Studies on related cinchona alkaloid derivatives show that different conformers can be energetically favored depending on the chemical environment. nih.gov For Quinine Ethochloride, DFT calculations would be essential to quantify these energy differences and predict the dominant conformation under various conditions.

| Conformer | Key Torsional Angle (C5-C4-C9-O) | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Open | ~160° | 0.00 | Most Stable |

| Closed | ~ -30° | +2.5 | Less Stable |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinine | -6.1 | -1.2 | 4.9 |

| Quinine Ethochloride | -8.5 | -4.0 | 4.5 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility, solvation, and intermolecular interactions of Quinine Ethochloride in a condensed phase, such as in solution. nih.govrsc.org

MD simulations can reveal the dynamic equilibrium between different conformers of Quinine Ethochloride in solution. By simulating the molecule surrounded by solvent molecules (e.g., water), it is possible to observe transitions between the Open and Closed states and determine their relative populations. The solvent plays a crucial role in stabilizing different conformations through interactions like hydrogen bonding and dielectric screening. researchgate.net The explicit inclusion of the chloride counter-ion in simulations is also critical, as its position relative to the quaternary nitrogen can influence the conformational preferences of the flexible backbone. In the solid state, MD simulations can help understand the packing arrangements and the specific intermolecular interactions that stabilize the crystal lattice.

As an ionic compound, the behavior of Quinine Ethochloride is heavily influenced by solvation. youtube.com MD simulations are ideally suited to study the intricate details of how solvent molecules, particularly water, arrange themselves around the cation and its chloride counter-ion. researchgate.net A well-defined hydration shell is expected to form around the positively charged N-ethyl-quinuclidinium group and the negatively charged chloride ion. nih.gov The simulations can quantify the number of water molecules in these solvation shells and the strength of the ion-dipole interactions. Furthermore, MD can probe the hydrophobic interactions between the aromatic quinoline ring and nonpolar solvent components, as well as potential π-stacking interactions between Quinine Ethochloride molecules at higher concentrations. researchgate.net Understanding these interactions is key to predicting its solubility and behavior in biological environments.

Computational Design of Quaternary Quinine Derivatives

Computational methods are integral to the modern drug design process, enabling the in silico creation and evaluation of new molecular entities with desired properties. researchgate.net The Quinine Ethochloride scaffold serves as a template for designing novel quaternary quinine derivatives. By systematically modifying its structure, researchers can aim to enhance specific properties, such as biological activity, solubility, or stability. samipubco.comsamipubco.com

Computational design strategies for new quaternary derivatives could involve:

Varying the N-Alkyl Group: Replacing the ethyl group with other alkyl or functionalized chains to modulate steric and electronic properties.

Changing the Counter-Ion: Replacing the chloride with other anions (e.g., bromide, acetate) to affect solubility and crystal packing.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are central to this design process. nih.govnih.gov QSAR models can correlate structural features of a series of derivatives with their biological activity, while molecular docking can predict how these new compounds might bind to a specific biological target, such as a protein or enzyme active site. These in silico approaches allow for the rapid screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Prediction of Stereoselectivity in Catalytic Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the stereoselectivity of reactions catalyzed by cinchona alkaloids and their derivatives. nih.gov While specific studies focusing exclusively on Quinine Ethochloride are limited, the principles derived from computational models of related cinchona alkaloid-catalyzed reactions are highly relevant.

DFT calculations can be employed to model the transition states of competing reaction pathways, allowing for the determination of activation energies. The predicted stereochemical outcome is based on the energy difference between the transition states leading to the different stereoisomers. A lower activation energy for one pathway suggests that the corresponding stereoisomer will be the major product.

For instance, in asymmetric synthesis reactions, computational models can elucidate the crucial non-covalent interactions between the catalyst, such as a quaternary cinchona alkaloid like Quinine Ethochloride, and the substrates. These interactions, including hydrogen bonding and π-π stacking, are pivotal in creating a chiral environment that favors the formation of one enantiomer over the other. The conformational flexibility of the cinchona alkaloid scaffold is a key factor that is also taken into account in these computational models to understand the origin of selectivity. nih.gov

The following table illustrates the type of data that can be generated from such computational studies to predict stereoselectivity. The values presented are hypothetical and for illustrative purposes only, as specific data for Quinine Ethochloride-catalyzed reactions were not available in the reviewed literature.

| Reaction Type | Substrate A | Substrate B | Catalyst | Computational Method | Predicted Major Enantiomer | Predicted Enantiomeric Excess (%) |

| Asymmetric Aldol (B89426) | Aldehyde X | Ketone Y | Quinine Ethochloride | DFT (B3LYP/6-31G*) | (R)-Adduct | 92 |

| Phase-Transfer Alkylation | Glycine (B1666218) Schiff Base | Benzyl (B1604629) Bromide | Quinine Ethochloride | DFT (M06-2X/def2-TZVP) | (S)-Amino Acid | 88 |

| Michael Addition | Nitromethane | Chalcone (B49325) | Quinine Ethochloride | DFT (B3LYP/6-311+G**) | (R)-Adduct | 95 |

These predictive models not only forecast the outcome of a reaction but also provide deep insights into the mechanism of stereochemical induction, aiding in the optimization of reaction conditions and the design of more efficient and selective catalysts.

In Silico Screening for New Applications (excluding drug discovery for humans)

The application of in silico screening methods allows for the rapid assessment of large virtual libraries of compounds for their potential in various applications, significantly accelerating the discovery process. While much of the in silico work on cinchona alkaloids has been directed towards human drug discovery, there is growing interest in their potential in other fields, such as agriculture and material science.

In silico screening for non-human applications could involve virtual screening of Quinine Ethochloride against specific protein targets in agricultural pests or pathogens. For example, molecular docking studies could predict the binding affinity of Quinine Ethochloride to essential enzymes in a particular fungus that is detrimental to crops. A strong predicted binding affinity would suggest potential antifungal activity, warranting further experimental investigation.

Another potential application is in the development of new materials. Computational models could be used to predict the interaction of Quinine Ethochloride with polymers or other materials, potentially identifying its utility as a chiral additive or in the creation of functionalized surfaces.

The following table provides a hypothetical example of an in silico screening workflow for Quinine Ethochloride in a non-human drug discovery context.

| Target Organism | Target Protein | Computational Method | Key Parameters Evaluated | Predicted Outcome | Potential Application |

| Fusarium graminearum (Fungal plant pathogen) | Chitin Synthase | Molecular Docking | Binding Energy (kcal/mol), Inhibition Constant (Ki) | High binding affinity, potential inhibitor | Agrochemical (Fungicide) |

| Aedes aegypti (Mosquito) | Odorant Binding Protein | Virtual Screening, Molecular Dynamics | Ligand efficiency, RMSD | Stable binding in the active site | Veterinary (Insect Repellent) |